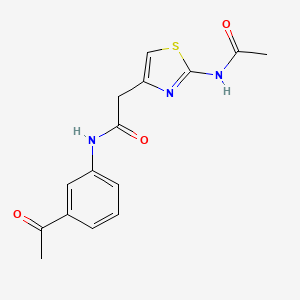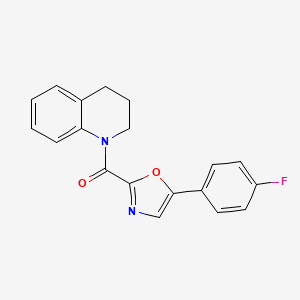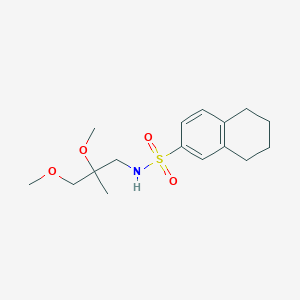![molecular formula C22H24N4O2S B2935782 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-09-7](/img/structure/B2935782.png)
2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound, primarily of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. The compound's structure is characterized by the presence of a quinoline core, along with various functional groups including an allylthio and dimethylamino phenyl substituent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions starting with readily available precursors. A common route begins with the formation of the tetrahydropyrimido[4,5-b]quinoline scaffold, followed by the introduction of the allylthio and dimethylamino phenyl groups through sequential substitution reactions. Key reaction conditions often include the use of strong bases or acids, as well as appropriate solvents to facilitate each step.
Industrial Production Methods: On an industrial scale, the production would require optimization of each reaction step to ensure high yields and purity. This involves choosing efficient catalysts, reaction temperatures, and solvents that support the scalability of the synthesis process while maintaining environmental and economic considerations.
化学反应分析
Types of Reactions: 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo a variety of chemical reactions such as:
Oxidation: The allylthio group can be oxidized to sulfoxides or sulfones under the influence of oxidizing agents.
Reduction: The quinoline core can be subjected to reduction, modifying its electronic properties and potential biological activities.
Substitution: The compound’s aromatic rings and functional groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide or m-chloroperoxybenzoic acid), reducing agents (e.g., lithium aluminum hydride), and various catalysts can be employed depending on the desired reaction. Reaction conditions would be tailored to control temperature, solvent environment, and time to achieve optimal conversion rates.
Major Products Formed: Depending on the reactions undertaken, major products could include oxidized forms of the allylthio group, reduced quinoline derivatives, and substituted phenyl and quinoline products which may further enhance or modify the compound's activity profile.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying enzyme interactions, cellular uptake mechanisms, and its effect on biological pathways, providing insight into its potential as a biochemical tool or therapeutic agent.
Medicine: Due to its biological activity, research into 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione explores its potential as an anti-cancer, anti-inflammatory, or antiviral agent. It may also be examined for its pharmacokinetic properties and toxicity profiles.
Industry: In industrial applications, the compound’s derivatives could be explored for use in materials science, such as developing new materials with specific electronic or optical properties.
作用机制
The compound's mechanism of action in biological systems involves its interaction with molecular targets such as enzymes, receptors, and DNA. It exerts its effects by binding to these targets, influencing biochemical pathways and cellular processes. The allylthio group, for instance, could engage in reversible interactions with protein thiols, altering enzyme activity, while the dimethylamino phenyl group might interact with cellular receptors or membrane components.
相似化合物的比较
2-(methylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(ethylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(propylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Uniqueness: The specific combination of an allylthio and dimethylamino phenyl substituent on the tetrahydropyrimido[4,5-b]quinoline core imparts unique chemical properties and biological activities that distinguish it from similar compounds. Its ability to undergo various chemical reactions and interact with biological systems in distinct ways highlights its versatility and potential for diverse scientific applications.
Hope that fills your curiosity about this intriguing compound! Let’s delve deeper if something piqued your interest.
属性
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-4-12-29-22-24-20-19(21(28)25-22)17(13-8-10-14(11-9-13)26(2)3)18-15(23-20)6-5-7-16(18)27/h4,8-11,17H,1,5-7,12H2,2-3H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGXVJUZUCVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2935704.png)
![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)


![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)
![2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2935716.png)

![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)
![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)
